(S)-苦杏仁苷四乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of cyanogenic glycosides like (S)-Prunasin involves a series of chemical reactions starting from specific precursors. A notable method for synthesizing cyanogenic glycosides, including (R)-prunasin, involves the use of O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)trichloroacetimidate and the corresponding α-hydroxyamides through glycosylation, cyanohydrin formation by dehydration of carboxamides, and deprotection processes (Nakajima & Ubukata, 1998).

Molecular Structure Analysis

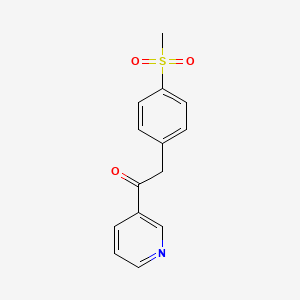

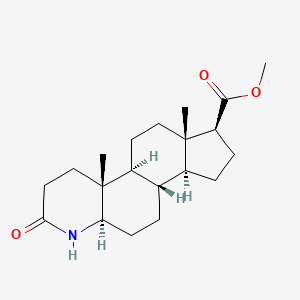

The molecular structure of prunasin derivatives, including (S)-Prunasin Tetraacetate, is characterized by the presence of a cyanogenic glucoside core, which plays a crucial role in its chemical behavior and biological activity. The structure-analysis efforts focus on understanding the arrangement of atoms within the molecule and how this influences its properties and reactivity.

Chemical Reactions and Properties

Prunasin and its derivatives undergo various chemical reactions, reflecting their cyanogenic nature. These compounds can participate in hydrolysis reactions catalyzed by specific enzymes, such as prunasin hydrolases, to produce hydrogen cyanide, glucose, and other products. Such reactions are essential for understanding the compound's role in plant defense and its potential applications (Kuroki & Poulton, 1987).

科学研究应用

由氰苷生成伯酰胺葡萄糖苷

对植物中苦杏仁苷等氰苷转化的研究揭示了有趣的途径。在某些物种的叶片中发现了与苦杏仁苷相关的苦杏仁酰胺,这表明一条反应途径可能与了解苦杏仁苷衍生物的形成和应用有关。该研究提出了一种在活性氧存在下将苦杏仁苷转化为伯酰胺的氧化机制,突出了在理解植物防御机制和合成生物活性化合物中的潜在应用 (Sendker 和 Nahrstedt,2009 年).

来自圆叶紫金牛的新氰苷和烷基糖苷成分

对圆叶紫金牛的探索导致了基于苦杏仁苷的新没食子酰化氰苷的发现。这些发现丰富了氰苷及其衍生物的化学多样性,表明在药物中和作为研究植物代谢的生化工具中具有潜在应用 (Ling、Tanaka 和 Kouno,2002 年).

杏仁发育中的苦杏仁苷水解酶

对杏仁中苦杏仁苷水解酶的研究揭示了植物中氰苷代谢途径的重要见解。这项研究为理解苦杏仁苷如何在植物体内代谢提供了基础,并可以为旨在修改作物中氰苷含量以提高安全性和营养价值的生物技术应用的发展提供信息 (Sánchez-Pérez 等人,2012 年).

氰苷及其衍生物在植物防御中的作用

研究苦杏仁苷等氰苷在植物对食草动物的防御机制中的作用提供了宝贵的知识,可以利用这些知识来制定天然害虫控制策略。通过了解这些化合物的生态作用,研究人员可以探索在农业实践中使用它们以增强作物抗逆性的可能性 (Alonso-amelot 和 Oliveros-Bastidas,2005 年).

植物提取物中的色谱测定

用于测定植物提取物中苦杏仁苷和相关化合物的色谱方法的开发强调了分析技术在氰苷研究中的重要性。此类方法能够详细研究这些化合物的存在和浓度在各种植物材料中的存在和浓度,促进了它们在医学和生物化学中的潜在应用 (Berenguer-Navarro 等人,2002 年).

安全和危害

This would involve a discussion of the compound’s toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be mentioned.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, applications, or modifications to the compound.

I hope this general outline is helpful. If you have a different compound or topic you’d like me to look up, feel free to ask!

属性

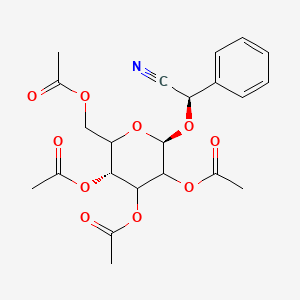

IUPAC Name |

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO10/c1-12(24)28-11-18-19(29-13(2)25)20(30-14(3)26)21(31-15(4)27)22(33-18)32-17(10-23)16-8-6-5-7-9-16/h5-9,17-22H,11H2,1-4H3/t17-,18?,19+,20?,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSUMWNLKZZILY-MPIGJZCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1[C@H](C(C([C@@H](O1)O[C@@H](C#N)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3R,6R)-3,4,5-triacetyloxy-6-[(R)-cyano(phenyl)methoxy]oxan-2-yl]methyl acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-N-[(2R)-1-oxo-1-propan-2-yloxypropan-2-yl]phosphonamidic acid](/img/structure/B1145782.png)